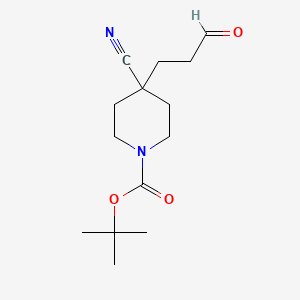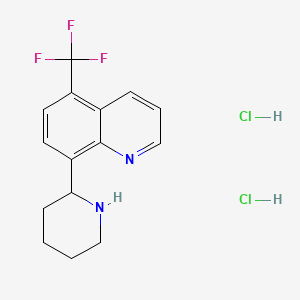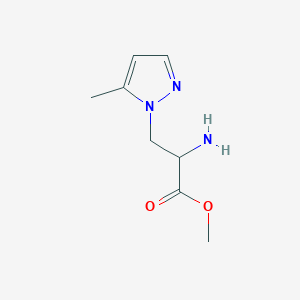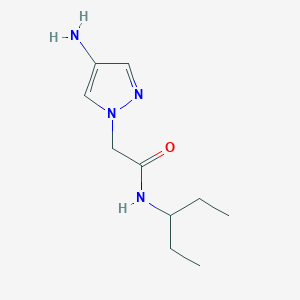
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one is an organic compound that features a chlorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one typically involves a C-S cross-coupling reaction. One common method involves the reaction of 2-chlorobenzenethiol with a suitable electrophile, such as 3-methoxypropan-2-one, in the presence of a base like cesium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under an inert atmosphere and may require irradiation with visible light to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied .
相似化合物的比较
Similar Compounds
1-((2-Chlorophenyl)thio)ethanone: Similar structure but lacks the methoxy group.
1-((2-Chlorophenyl)thio)-2-propanone: Similar structure but lacks the methoxy group on the propanone moiety.
Uniqueness
The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .
属性
分子式 |
C10H11ClO2S |
|---|---|
分子量 |
230.71 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11ClO2S/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI 键 |
DDWNVILXBMOKCR-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)CSC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)




![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)

![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)

![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)

